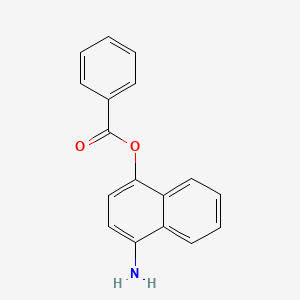
6-Chloro-4'-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse pharmacological properties. Flavonoids, including flavones, are a class of natural products with a wide range of biological activities such as antioxidant, antitumor, and antimicrobial effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Chloro-4’-hydroxyflavone can be synthesized using a modified Baker-Venkataraman rearrangement. The process involves treating 2-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . The reaction proceeds through esterification, rearrangement, and cyclization steps to yield the desired flavone derivative.
Industrial Production Methods: Industrial production of 6-Chloro-4’-hydroxyflavone typically follows the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted flavones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and inflammation due to its ability to modulate various biological pathways.
Industry: Used in the development of dyes and pigments due to its chemical stability and color properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4’-hydroxyflavone involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl group.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway and inhibiting cell proliferation.
Comparación Con Compuestos Similares
4’-Hydroxyflavone: Lacks the chlorine atom, resulting in different biological activities.
6-Chloro-3-hydroxyflavone: Similar structure but with a hydroxyl group at the 3-position, leading to different reactivity and applications.
5-Hydroxyflavone: Lacks the chlorine atom and has a hydroxyl group at the 5-position, affecting its chemical and biological properties.
Uniqueness: 6-Chloro-4’-hydroxyflavone is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its reactivity and broadens its range of applications compared to other flavone derivatives .
Propiedades
Número CAS |
3505-42-8 |
|---|---|
Fórmula molecular |
C15H9ClO3 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
6-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
Clave InChI |
SVMNUVYVZFGKRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


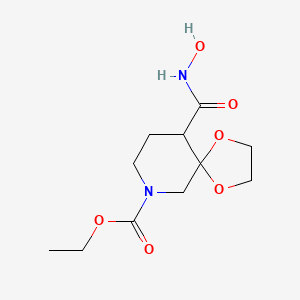

![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)
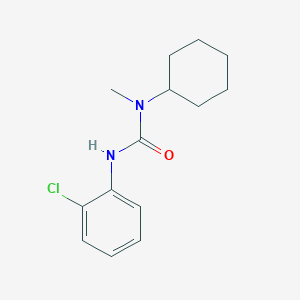
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)


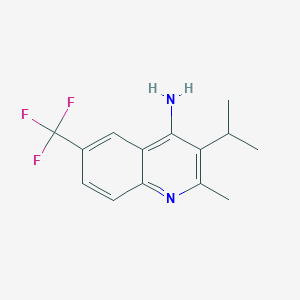

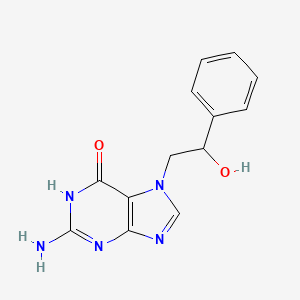
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)

